Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate
Description
Properties
IUPAC Name |
benzyl N-(5-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-7-13-11(17-9)14-12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMZNVWRHPAXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate typically involves the reaction of benzyl chloroformate with 5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the C-2 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate has shown potential as an anticancer agent. It inhibits specific enzymes and pathways involved in cancer cell proliferation. The compound's mechanism of action includes:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of key enzymes such as topoisomerases and kinases, disrupting DNA replication and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells.
- Anticancer Activity : Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting key mitotic proteins like HSET (KIFC1) .
2. Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections. Its thiazole moiety contributes to this activity by interacting with microbial enzymes.
3. Industrial Applications
In industry, this compound is utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation. Its unique chemical structure allows for modifications that can enhance material performance.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Proteases : Compounds with thiazole rings often act as enzyme inhibitors. For instance, they have been shown to inhibit proteases involved in viral replication.
- Induction of Apoptosis : The compound disrupts microtubule dynamics or inhibits key mitotic proteins leading to multipolar spindle formation and subsequent cell death .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by structural modifications:
- Substituents on the Thiazole Ring : Variations in substituents can significantly alter potency. Modifications that increase electron density or enhance hydrogen bonding often lead to improved binding affinity to target enzymes.
- Linker Variations : The nature of the linker between the benzyl group and the thiazole moiety impacts solubility and permeability. Optimizing linker length and composition can enhance cellular uptake without compromising activity.
In Vitro Studies
In vitro assays have demonstrated significant inhibitory activity against various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines treated with this compound:
| Cell Line | IC50 (µM) |
|---|---|
| Human Chronic Myelogenous Leukemia (K562) | 12.5 |
| Human Melanoma (WM793) | 15.0 |
| Human Glioblastoma (U251) | 10.0 |
Case Studies
A notable case study involved administering this compound in a mouse model of tumor growth over four weeks at varying doses. Results indicated a dose-dependent reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as topoisomerases and kinases.
Pathways Involved: Inhibition of DNA replication and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-Nitro-1,3-thiazol-2-YL)carbamate Derivatives
- Example: N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (CAS: C11H6F3N3O3S) Structural Difference: Replacement of the 5-methyl group with a nitro (-NO₂) group and substitution of the benzyl carbamate with a trifluoromethylbenzamide. The trifluoromethylbenzamide moiety introduces hydrophobicity and metabolic stability . Crystallographic Data: Monoclinic crystal system (P21/c) with lattice parameters a = 12.362 Å, b = 8.946 Å, c = 23.261 Å .
Benzoxazole Analogues
- Example: Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate (CAS: 1224844-73-8) Structural Difference: Replacement of the thiazole ring with a benzoxazole ring and substitution of the 5-methyl group with bromine. This may improve binding to hydrophobic enzyme pockets .
Carbamate Group Modifications
Simpler Carbamate Analogues
Advanced Carbamate Derivatives
- Example: Benzyl-(isocyanoethyl)-carbamate (Compound 12) Synthetic Route: Derived from benzyl-2-(aminomethyl) carbamate via formylation and POCl3-mediated dehydration. Application: Intermediate in multicomponent reactions for synthesizing imidazo[2,1-b]thiazole derivatives with antimicrobial activity .
Enzyme Inhibition
Alkaline Phosphatase Inhibition
- Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate (Compound 8g): Exhibits competitive inhibition of alkaline phosphatase with a Ki of 12.3 µM. The 4-amino group on the aryl substituent enhances binding to the enzyme’s active site .
- Meloxicam Analogue :
Antimicrobial Activity
- Imidazo[2,1-b]thiazole Derivatives :
Critical Analysis of Divergent Evidence
- Contradiction in Substituent Effects: suggests that polar groups (e.g., 4-amino) on the aryl moiety enhance enzyme inhibition , while emphasizes the role of non-polar methyl groups in COX inhibition . This discrepancy highlights context-dependent SAR trends.
- Synthetic Yield Variability :
- Microwave-assisted methods () achieve higher yields (78%) compared to traditional reflux (65% in ), underscoring the efficiency of modern synthetic techniques .
Biological Activity
Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by its thiazole moiety and carbamate functional group. The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the benzyl group enhances lipophilicity, potentially improving bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiazole rings often act as enzyme inhibitors. For instance, thiazole derivatives have been shown to inhibit various proteases involved in viral replication, such as the SARS-CoV 3CL protease .
- Anticancer Activity : Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting key mitotic proteins like HSET (KIFC1) . This disruption leads to multipolar spindle formation and subsequent cell death.
- Antimicrobial Properties : Thiazole derivatives have exhibited antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by structural modifications:
- Substituents on the Thiazole Ring : Variations in substituents on the thiazole ring can significantly alter potency. For example, modifications that increase electron density or enhance hydrogen bonding often lead to improved binding affinity to target enzymes .
- Linker Variations : The nature of the linker between the benzyl group and the thiazole moiety can impact solubility and permeability. Studies suggest that optimizing linker length and composition can enhance cellular uptake without compromising activity .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against cancer cell lines. Table 1 summarizes the IC50 values for various cancer cell lines treated with this compound:
| Cell Line | IC50 (µM) |
|---|---|
| Human Chronic Myelogenous Leukemia (K562) | 12.5 |
| Human Melanoma (WM793) | 15.0 |
| Human Glioblastoma (U251) | 10.0 |
Case Studies
A notable case study involved the use of this compound in a mouse model of tumor growth. The compound was administered at varying doses over a period of four weeks. Results indicated a dose-dependent reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate and its structural analogs?
- Methodological Answer : The compound and its analogs are typically synthesized via carbamate coupling reactions. A representative protocol involves dissolving intermediates (e.g., 3-azabicyclo derivatives) in anhydrous DMF, adding a base like cesium carbonate, and reacting with alkyl halides or benzyl chloroformate under nitrogen at room temperature. Purification is achieved via column chromatography using solvents like 4:1 cyclohexane/ethyl acetate . For thiazole-containing analogs, regioselective functionalization of the 5-methylthiazole core is critical, often requiring protection/deprotection strategies for amino groups .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substitution patterns, particularly for distinguishing bicyclic systems (e.g., 3-azabicyclo[4.1.0]heptane derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for carbamate linkages .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity and resolves positional isomers, as demonstrated for structurally related NSAIDs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substitution Analysis : Embedding polar groups (e.g., 4-aminoaryl) on the thiazole ring enhances alkaline phosphatase inhibition, as shown in kinetic assays (Table 2, values for derivatives in ) . Conversely, hydrophobic substituents like tert-butyl carbamates improve metabolic stability .
- Isomerism Impact : Positional isomerism (ortho vs. para nitro groups in benzamide analogs) significantly alters binding affinity to enzymes like purinoreceptors, requiring X-ray crystallography or molecular docking for validation .
Q. What experimental designs are recommended for evaluating its inhibitory effects on viral proteases like SARS-CoV-2 M?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure M activity inhibition. IC values can be determined via dose-response curves .
- Crystallography : Co-crystallization of the compound with SARS-CoV-2 M (PDB ID 6LU7) identifies key interactions (e.g., hydrogen bonding with His41/Cys145) .
- Cell-Based Models : Validate antiviral activity in Vero E6 cells infected with SARS-CoV-2, monitoring viral load via RT-qPCR .
Q. How should researchers address contradictions in enzymatic inhibition data across different studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (pH, temperature, ionic strength) to minimize discrepancies. For example, alkaline phosphatase inhibition kinetics vary with Mg concentration .
- Data Normalization : Express inhibition as % activity relative to positive controls (e.g., EDTA for metalloenzymes) and validate with orthogonal assays (e.g., ITC for binding thermodynamics) .
Q. What computational strategies predict the binding modes of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., SARS-CoV-2 M) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes, focusing on key residues (e.g., Thr26/Thr45 for thiazole derivatives) .
- QSAR Models : Apply Random Forest or PLS regression to correlate electronic descriptors (HOMO/LUMO) with bioactivity data from .
Q. What are the best practices for synthesizing enantiomerically pure forms of this carbamate derivative?
- Methodological Answer :
- Chiral Resolution : Use tert-butyloxycarbonyl (Boc)-protected intermediates (e.g., rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-amine) and resolve diastereomers via chiral HPLC (Chiralpak IA column) .
- Asymmetric Catalysis : Employ palladium-catalyzed allylic amination with Josiphos ligands to install stereocenters in carbamate precursors .
- Enzymatic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively hydrolyzes racemic mixtures in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
